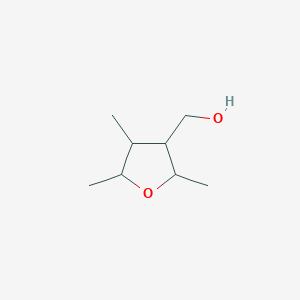![molecular formula C13H9N3O2 B13204188 1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)
1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by its unique chemical structure, which includes a pyridine ring fused to an imidazo[1,5-a]pyridine core, with a carboxylic acid functional group at the 3-position. The structural complexity and versatility of this compound make it a valuable scaffold in various fields, including materials science, pharmaceuticals, and chemical research .
Métodos De Preparación
The synthesis of 1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves several methodologies. One common synthetic route is the cyclocondensation reaction, where pyridine-3-carboxaldehyde reacts with 2-aminopyridine under acidic conditions to form the imidazo[1,5-a]pyridine core. This intermediate is then subjected to further reactions to introduce the carboxylic acid group . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the functional groups attached.
Pyrido[2,3-b]indoles: These compounds have a fused pyridine and indole ring system, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H9N3O2 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
1-pyridin-3-ylimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-15-11(9-4-3-6-14-8-9)10-5-1-2-7-16(10)12/h1-8H,(H,17,18) |
Clave InChI |
OPASEYKKCICWQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



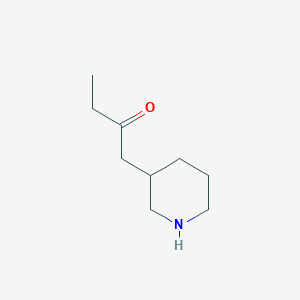
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride](/img/structure/B13204121.png)
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
![3-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13204132.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
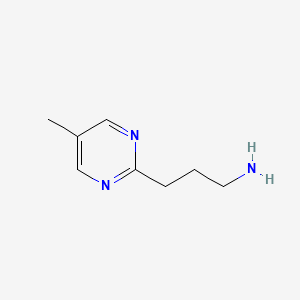
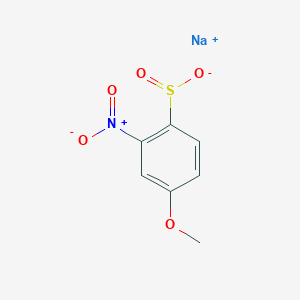
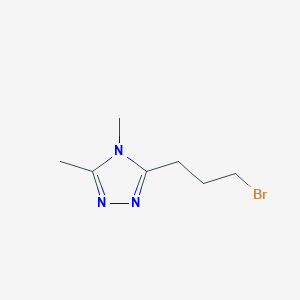
![([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene](/img/structure/B13204159.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)
